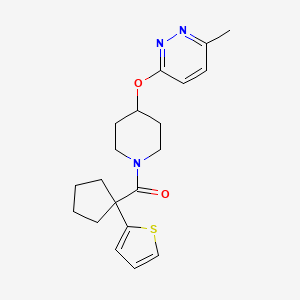![molecular formula C18H24N2O3 B2710793 N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide CAS No. 2224489-41-0](/img/structure/B2710793.png)
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the class of phenoxy acetamide derivatives, which are known for their diverse biological activities . This compound is characterized by its unique molecular structure, which includes a cycloheptyl group, an oxoazetidinyl moiety, and a phenoxy acetamide backbone.
準備方法
The synthesis of N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy acetamide backbone: This step involves the reaction of a suitable phenol derivative with chloroacetic acid or its derivatives under basic conditions to form the phenoxy acetic acid intermediate.
Introduction of the oxoazetidinyl moiety: The oxoazetidinyl group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the cycloheptyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
化学反応の分析
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Biological Studies: It can be used in studies investigating the biological activity of phenoxy acetamide derivatives, including their effects on various cellular processes.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets within the cell. The oxoazetidinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxy acetamide backbone may also contribute to the compound’s overall biological activity by interacting with other cellular components .
類似化合物との比較
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide can be compared with other phenoxy acetamide derivatives, such as:
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group, which may result in different biological activities.
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]butyramide: This derivative has a butyramide group, which may also affect its biological properties.
特性
IUPAC Name |
N-cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(19-14-6-3-1-2-4-7-14)13-23-16-9-5-8-15(12-16)20-11-10-18(20)22/h5,8-9,12,14H,1-4,6-7,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYPGSTFMKXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=CC(=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)
![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)


![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)

![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)
![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)

![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)


